molecular formula C11H14F3N B1481993 4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine CAS No. 2018706-49-3

4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine

Cat. No. B1481993
M. Wt: 217.23 g/mol
InChI Key: IPEAGJYLOJWVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine” is a chemical compound with the molecular formula C11H14F3N. It is a derivative of amine and contains a trifluoromethyl group, which is a motif common in several types of pharmaceuticals and biologically active compounds .

Scientific Research Applications

Transition Metal-Catalyzed Reactions

Perfluoroalkyl sulfonates, including compounds structurally related to 4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine, have been identified as effective intermediates in transition metal-catalyzed reactions. They offer advantages over commonly used triflates in Heck, Suzuki, Sonogashira, Stille, Negishi couplings, and amination reactions, demonstrating their utility in both laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).

Sorbent Materials for Environmental Remediation

Amine-functionalized materials have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. The application of such materials in treating municipal water and wastewater highlights the potential for compounds with amine functionalities, including derivatives of 4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine, in environmental cleanup efforts (Ateia et al., 2019).

Advanced Oxidation Processes

In the context of degrading hazardous organic compounds, including nitrogen-containing compounds, advanced oxidation processes (AOPs) have been identified as effective for mineralizing substances resistant to conventional degradation. This suggests potential applications for derivatives of 4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine in improving treatment schemes for hazardous waste management (Bhat & Gogate, 2021).

Microbial Degradation of Environmental Contaminants

Research into the microbial degradation of polyfluoroalkyl chemicals, including those related to 4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine, provides insight into potential bioremediation strategies for these persistent environmental pollutants. Understanding microbial pathways and degradation intermediates is crucial for evaluating the fate of these chemicals in the environment (Liu & Avendaño, 2013).

properties

IUPAC Name

4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-15-8-10(7-11(12,13)14)9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEAGJYLOJWVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC(F)(F)F)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-N-methyl-2-phenylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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